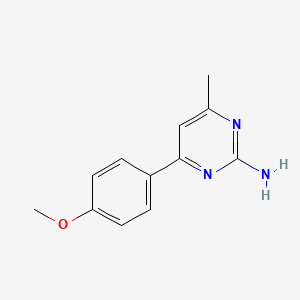

4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine

Descripción

4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative featuring a 4-methoxyphenyl substituent at the 4-position and a methyl group at the 6-position of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with significant roles in medicinal chemistry due to their structural resemblance to nucleic acid bases. Its synthesis typically involves condensation reactions between substituted enones and guanidine derivatives under basic conditions, as seen in analogous pyrimidine syntheses .

Propiedades

IUPAC Name |

4-(4-methoxyphenyl)-6-methylpyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-8-7-11(15-12(13)14-8)9-3-5-10(16-2)6-4-9/h3-7H,1-2H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCSSONNCFQZNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30485806 | |

| Record name | 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61541-75-1 | |

| Record name | 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30485806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Synthesis of 3-(4-Methoxyphenyl)-2,4-pentanedione

The critical intermediate, 3-(4-methoxyphenyl)-2,4-pentanedione, is synthesized via a Claisen-Schmidt condensation between 4-methoxyacetophenone and ethyl acetoacetate. Under alkaline conditions (e.g., sodium ethoxide in ethanol), the enolate of ethyl acetoacetate attacks the carbonyl carbon of 4-methoxyacetophenone, followed by dehydration to yield the diketone.

Reaction Conditions

- Reactants : 4-Methoxyacetophenone (1.0 equiv), ethyl acetoacetate (1.2 equiv)

- Base : Sodium ethoxide (10 mol%)

- Solvent : Ethanol, reflux (78°C)

- Time : 6–8 hours

- Yield : ~65–70%

Cyclization with Guanidine

The diketone undergoes cyclocondensation with guanidine hydrochloride in ethanol under reflux to form the pyrimidine ring. Guanidine acts as a nitrogen source, introducing the 2-amine group, while the diketone’s substituents dictate the positions of the methoxyphenyl and methyl groups.

Reaction Conditions

- Reactants : 3-(4-Methoxyphenyl)-2,4-pentanedione (1.0 equiv), guanidine hydrochloride (1.5 equiv)

- Solvent : Ethanol, reflux (78°C)

- Time : 12–16 hours

- Yield : ~50–60%

Mechanistic Insight

The reaction proceeds via nucleophilic attack of the guanidine’s amine group on the diketone’s carbonyl carbons, followed by cyclization and elimination of water. The regiochemistry is controlled by the electron-donating methoxyphenyl group, which stabilizes the transition state at position 4 of the pyrimidine ring.

Suzuki-Miyaura Cross-Coupling of Halogenated Pyrimidines

An alternative route employs palladium-catalyzed cross-coupling to introduce the 4-methoxyphenyl group to a preformed pyrimidine scaffold. This method is advantageous for late-stage functionalization and scalability.

Preparation of 4-Chloro-6-methylpyrimidin-2-amine

The halogenated precursor, 4-chloro-6-methylpyrimidin-2-amine, is synthesized via chlorination of 6-methylpyrimidin-2-amine using phosphorus oxychloride (POCl₃). The reaction is typically conducted under anhydrous conditions with a catalytic amount of N,N-dimethylaniline.

Reaction Conditions

- Reactants : 6-Methylpyrimidin-2-amine (1.0 equiv), POCl₃ (3.0 equiv)

- Catalyst : N,N-Dimethylaniline (0.1 equiv)

- Temperature : 100–110°C

- Time : 4–6 hours

- Yield : ~75–80%

Coupling with 4-Methoxyphenylboronic Acid

The chloropyrimidine undergoes Suzuki-Miyaura coupling with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃). This step replaces the chlorine atom with the methoxyphenyl group.

Reaction Conditions

- Reactants : 4-Chloro-6-methylpyrimidin-2-amine (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv)

- Catalyst : Pd(PPh₃)₄ (5 mol%)

- Base : Na₂CO₃ (2.0 equiv)

- Solvent : Dimethoxyethane (DME)/water (4:1), 80°C

- Time : 12–18 hours

- Yield : ~60–70%

Comparative Analysis of Synthetic Routes

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Cyclocondensation | - Single-step ring formation - Cost-effective reagents |

- Requires diketone synthesis - Moderate yields |

50–60% |

| Suzuki-Miyaura Coupling | - High regioselectivity - Scalable |

- Multi-step synthesis - Palladium cost |

60–70% |

Purification and Characterization

Post-synthetic purification often involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. The final compound is characterized by:

- ¹H NMR (DMSO-d6): δ 2.35 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 6.90–7.60 (m, 4H, Ar-H), 8.20 (s, 1H, NH₂).

- MS (ESI) : m/z 215.25 [M+H]⁺.

Industrial-Scale Considerations

Patents such as US6693194B2 highlight the importance of optimizing reaction conditions for large-scale production. Key factors include:

- Solvent Recovery : Ethanol and DME are recycled via distillation.

- Catalyst Recycling : Palladium catalysts are recovered using filtration membranes.

- Byproduct Management : Phosphorous salts from coupling reactions are removed via aqueous washes.

Emerging Methodologies

Recent advances in flow chemistry and microwave-assisted synthesis could enhance reaction efficiency. For instance, microwave irradiation reduces cyclocondensation times from hours to minutes while improving yields.

Análisis De Reacciones Químicas

Types of Reactions

4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The pyrimidine ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles like sodium hydride or potassium tert-butoxide can be used to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group yields 4-(4-hydroxyphenyl)-6-methylpyrimidin-2-amine, while reduction of the pyrimidine ring can lead to various partially or fully reduced derivatives .

Aplicaciones Científicas De Investigación

Biological Properties

The biological properties of 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine and its derivatives have been extensively studied. Some key findings include:

- Antimalarial Activity : Research indicates that hybrids containing the pyrimidine moiety exhibit potent antimalarial activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum. For instance, derivatives synthesized from 4-aminoquinoline-pyrimidine hybrids demonstrated IC50 values ranging from 0.005 to 0.44 µM, indicating strong efficacy without cytotoxicity against Vero cell lines .

- Kinase Inhibition : Compounds derived from pyrimidin-2-amines have shown inhibitory effects on various kinases, including Bcr-Abl kinase, which is crucial in treating chronic myeloid leukemia. The structure-activity relationship (SAR) studies suggest that modifications to the methoxy or pyrimidine moieties can enhance efficacy against these targets .

Applications

The compound is utilized in several domains:

-

Pharmaceutical Development :

- Cancer Treatment : The compound serves as a precursor for developing anticancer agents due to its ability to inhibit specific kinases involved in tumor growth.

- Antimalarial Drugs : Its derivatives are being explored for their potential as new antimalarial therapies, particularly against resistant strains of malaria.

- Agricultural Chemistry :

- Biochemical Research :

Case Study 1: Antimalarial Activity

In a study evaluating the antimalarial activity of 4-aminoquinoline-pyrimidine hybrids, compounds were tested for their effectiveness against P. falciparum. Selected compounds showed significant activity with low cytotoxicity, suggesting their potential as therapeutic agents in malaria treatment.

Case Study 2: Kinase Inhibition

A series of N-aryl-pyrimidin-2-amines were synthesized and tested for their inhibitory effects on kinases associated with cancer proliferation. The results indicated that certain modifications led to increased potency, highlighting the importance of structural variations in drug design.

Mecanismo De Acción

The mechanism of action of 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the specific application and target. For example, in medicinal applications, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparación Con Compuestos Similares

Key Observations :

- Electron-Donating vs. Electron-Withdrawing Groups : The 4-methoxyphenyl group (electron-donating) in the target compound contrasts with the 4-trifluoromethyl group (electron-withdrawing) in ’s compound. Methoxy groups may improve solubility and hydrogen-bonding capacity, whereas CF₃ enhances metabolic stability and lipophilicity .

- Positional Isomerism : The 2-methoxyphenyl analog () may exhibit steric hindrance or altered binding compared to the 4-methoxyphenyl derivative due to ortho-substitution effects.

- Pharmacological Potential: CRA1000 () incorporates a fluorophenyl-tetrahydropyridine moiety, suggesting CNS activity via dopamine or serotonin receptor modulation, unlike the target compound’s simpler aryl group .

Structural and Crystallographic Comparisons

Table 2: Crystallographic Data and Molecular Interactions

Key Observations :

- Conformational Flexibility : The target compound’s pyrimidine ring exhibits a dihedral angle of 12.8° with its 4-methoxyphenyl group, similar to chlorophenyl analogs (5.2–6.4°) . This slight twist may optimize π-π stacking in receptor binding.

- Intermolecular Interactions : Unlike halogenated analogs (), the target compound relies on weak C–H⋯O/π bonds for crystal packing, which could influence solubility and crystallinity .

Actividad Biológica

4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine, a pyrimidine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally characterized by a methoxy-substituted phenyl group and a methyl group on the pyrimidine ring, which may influence its pharmacological properties.

The chemical formula for this compound is . Its molecular structure is essential for understanding its interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrimidine derivatives, including this compound. Research indicates that compounds with similar structures exhibit significant apoptosis-inducing properties. For instance, N-(4-methoxyphenyl)-N,2-dimethylquinazolin-4-amine was identified as a potent apoptosis inducer with an EC of 2 nM in cancer cell lines . This suggests that this compound may also possess similar anticancer properties due to its structural resemblance.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrimidine derivatives has been well-documented. In a study assessing various compounds, certain derivatives demonstrated significant inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. For example, IC values for COX-1 and COX-2 inhibition ranged from 19.45 μM to 42.1 μM for related compounds . While specific data on this compound is limited, its structural analogs indicate potential anti-inflammatory effects.

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure and biological activity is crucial for optimizing drug design. The presence of electron-donating groups like methoxy can enhance biological activity by improving binding affinity to target enzymes or receptors. Studies on related pyrimidines have shown that modifications at the 2-position can significantly affect their pharmacological profiles .

Case Studies and Experimental Findings

- In Vitro Studies : Compounds similar to this compound have been tested for their ability to induce apoptosis in various cancer cell lines. For example, derivatives with similar substitutions were shown to inhibit cell proliferation effectively.

- In Vivo Assessments : Animal models have been utilized to evaluate the anti-inflammatory properties of related pyrimidine derivatives. Results indicated that these compounds significantly reduced inflammation in carrageenan-induced paw edema models, suggesting a promising therapeutic profile .

Data Table: Comparative Biological Activities

Q & A

Q. What are the standard synthetic routes for preparing 4-(4-Methoxyphenyl)-6-methylpyrimidin-2-amine?

Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. A validated protocol includes:

- Step 1 : React 5-(chloromethyl)-N-(4-methoxyphenyl)-6-methyl-2-phenylpyrimidin-4-amine with substituted anilines (e.g., 4-(trifluoromethyl)aniline) in chloroform under reflux (5 hours).

- Step 2 : Purify the crude product via column chromatography (silica gel, CHCl₃ eluent) followed by crystallization from methanol.

- Yield : 78.7% with a melting point of 469–471 K .

- Key Considerations : Optimize stoichiometry of reactants (e.g., 4 g starting material + 3 g aniline) and solvent volume (30 ml chloroform) to maximize yield.

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

- X-ray Crystallography : Resolve molecular conformation and intermolecular interactions. For example:

- NMR Spectroscopy : Assign peaks using and NMR to confirm substituent positions (e.g., methoxy protons at δ 3.8 ppm).

- Melting Point Analysis : Validate purity (e.g., 469–471 K) .

Advanced Research Questions

Q. How do crystal packing interactions influence the stability of this compound?

Methodological Answer: The crystal lattice is stabilized by:

-

Weak C–H⋯O Hydrogen Bonds : Methyl groups (C61) donate to methoxy oxygen acceptors (O5), forming chains parallel to the c-axis .

-

C–H⋯π Interactions : Methyl groups interact with fluorinated aryl rings (distance: ~3.5 Å).

-

Key Data :

Interaction Type Bond Length (Å) Symmetry Code C61–H⋯O5 2.42 x, -y+1, z-½ C61–H⋯C41–C46 3.48 -x+½, -y+3/2, -z+1 These interactions reduce molecular mobility, enhancing thermal stability .

Q. How to resolve contradictions in biological activity data across substituted pyrimidines?

Methodological Answer:

- Structural-Activity Relationship (SAR) Analysis : Compare substituent effects (e.g., 4-methoxy vs. 4-chloro groups) on antimicrobial activity.

- Example: N-(4-chlorophenyl) analogs show higher antifungal activity than methoxy derivatives due to enhanced electron-withdrawing effects .

- Experimental Validation : Re-test compounds under standardized microbiological assays (e.g., Candida albicans inhibition) with controlled variables (pH, temperature).

- Statistical Tools : Use ANOVA to assess significance of substituent-driven activity differences.

Q. How do computational methods predict the reactivity of this compound?

Methodological Answer:

- Reaction Path Search : Apply quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) to model nucleophilic attack at the pyrimidine C5 position.

- Transition State Analysis : Identify energy barriers for substitution reactions (e.g., ΔG‡ ≈ 25–30 kcal/mol for aniline addition).

- Machine Learning : Train models on existing reaction datasets to predict optimal conditions (solvent, catalyst) for derivatization .

Q. How to analyze hydrogen bonding networks in the crystal lattice using X-ray data?

Methodological Answer:

- Software Tools : Use Mercury or OLEX2 to visualize and quantify interactions.

- Parameters to Measure :

- D–H⋯A Angles : Ideal hydrogen bonds have angles >150°.

- H⋯A Distances : Typically 2.2–2.5 Å for strong interactions.

- Case Study : In the title compound, the N4–H4⋯N5 bond (D–H = 0.88 Å, H⋯A = 2.12 Å, angle = 168°) forms a six-membered intramolecular ring .

Q. How do substituent variations affect dihedral angles and molecular conformation?

Methodological Answer:

-

Comparative X-ray Analysis :

Substituent Dihedral Angle (°) Reference 4-Methoxyphenyl 12.8–86.1 4-Chlorophenyl 5.2–6.4 - Trend : Bulky substituents increase steric hindrance, leading to larger dihedral angles.

-

Conformational Energy Calculations : Use Gaussian to map potential energy surfaces for rotation about the pyrimidine-phenyl bond .

Q. What purification techniques are optimal for this compound?

Methodological Answer:

- Column Chromatography : Use silica gel (200–300 mesh) with CHCl₃ to separate unreacted aniline byproducts.

- Crystallization : Methanol yields single crystals suitable for X-ray analysis .

- Purity Validation : HPLC with a C18 column (acetonitrile/water gradient) to confirm >95% purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.